molecular formula C₁₈H₂₂BrClN₂S B1154060 5-Chloro-Vortioxetine Hydrobromide

5-Chloro-Vortioxetine Hydrobromide

Cat. No.: B1154060
M. Wt: 413.8
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-Vortioxetine Hydrobromide is a derivative of vortioxetine, a multimodal antidepressant approved for major depressive disorder (MDD). While vortioxetine itself acts as a serotonin (5-HT) modulator—targeting 5-HT3, 5-HT1A, and 5-HT7 receptors—the 5-chloro substitution introduces a halogen atom at the fifth position of its aromatic system. This modification is hypothesized to enhance receptor binding affinity or metabolic stability compared to the parent compound . The hydrobromide salt form improves solubility and bioavailability, critical for therapeutic efficacy .

Properties

Molecular Formula

C₁₈H₂₂BrClN₂S

Molecular Weight

413.8

Origin of Product

United States

Comparison with Similar Compounds

Vortioxetine Hydrobromide (Parent Compound)

  • Structure : Vortioxetine Hydrobromide (CAS# 960203-27-4) consists of a piperazine ring linked to a thioaryl group. The absence of a chlorine atom distinguishes it from its 5-chloro derivative.
  • Pharmacology : Approved for MDD, vortioxetine enhances serotonergic neurotransmission via 5-HT reuptake inhibition and receptor modulation. Its safety profile includes risks of respiratory and dermal irritation .
  • Physicochemical Properties :
    • Molecular Weight (HBr salt): ~377.35 g/mol (calculated from base + HBr).
    • Applications: Clinically used as an antidepressant.

However, this may also alter metabolic pathways, increasing the risk of toxicity .

Para-Vortioxetine Hydrobromide

  • Structure : Features a para-substituted 2,4-dimethylphenylthio group instead of the chlorine atom in 5-chloro-vortioxetine .
  • Applications : Primarily used as an analytical reference standard for method validation and ANDA submissions .
  • Key Differences :
    • The para-thioaryl group may reduce receptor specificity compared to the chloro-substituted variant.
    • Structural isomerism impacts molecular geometry, affecting binding to serotonin receptors.

5-Chloro-Vortioxetine Hydrochloride

  • Structure : Similar to the hydrobromide derivative but with a chloride counterion.
  • Physicochemical Properties :
    • Molecular Weight: 332.90 g/mol (hydrochloride salt) .
  • Key Differences :
    • The hydrobromide salt (vs. hydrochloride) offers higher solubility in polar solvents due to the larger bromide ion.
    • Stability and hygroscopicity may vary, influencing formulation strategies .

Galanthamine Hydrobromide

  • Structure : An Amaryllidaceae alkaloid with a tertiary amine structure, unrelated to vortioxetine’s piperazine-thioaryl scaffold .
  • Pharmacology : Acetylcholinesterase inhibitor used in Alzheimer’s disease.
  • Relevance : Highlights the therapeutic versatility of hydrobromide salts in CNS disorders, though mechanisms differ entirely .

Data Table: Comparative Overview

Compound Molecular Weight (g/mol) Substituent/Modification Salt Form Primary Application
5-Chloro-Vortioxetine HBr ~377.35* Chlorine at position 5 Hydrobromide Research (potential MDD use)
Vortioxetine HBr ~377.35* None (parent structure) Hydrobromide Approved antidepressant
Para-Vortioxetine HBr N/A 2,4-Dimethylphenylthio (para) Hydrobromide Analytical standard
5-Chloro-Vortioxetine HCl 332.90 Chlorine at position 5 Hydrochloride Research
Galanthamine HBr 368.27 Tertiary amine alkaloid Hydrobromide Alzheimer’s therapy

*Calculated based on vortioxetine base (296.44 g/mol) + HBr (80.91 g/mol).

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